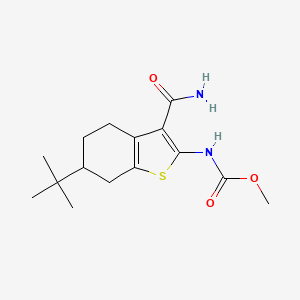

Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)8-5-6-9-10(7-8)21-13(11(9)12(16)18)17-14(19)20-4/h8H,5-7H2,1-4H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXRZMXQGTNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387306 | |

| Record name | ST50919242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-83-7 | |

| Record name | ST50919242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multiple steps. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of nonmetallic regenerable reagents and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for the direct conversion of low-concentration CO2 into carbamates. This method is efficient and environmentally friendly, working even with exhaust gases containing impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, TBAI, DBU, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has been investigated for its potential as a therapeutic agent. Its unique structure allows for interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be particularly relevant in the treatment of diseases such as cancer or metabolic disorders.

- Antimicrobial Activity : Some derivatives of this compound have shown promise in exhibiting antimicrobial properties, making them candidates for further development as antibiotics.

Materials Science

The compound's structural attributes lend themselves to applications in materials science:

- Polymer Synthesis : Its reactivity can be harnessed to create novel polymers with tailored properties for use in coatings or electronic devices.

- Nanomaterials : The compound can potentially be used as a precursor for synthesizing nanomaterials that exhibit unique electronic or optical characteristics.

Biological Research

In biological studies, methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate serves as a valuable probe:

- Pathway Analysis : It can be utilized to investigate biological pathways involving sulfur-containing compounds, providing insights into cellular mechanisms.

- Drug Development : Its interactions with various biological receptors make it a candidate for drug design and development.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory potential of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate against certain kinases. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing kinase inhibitors.

Case Study 2: Antimicrobial Properties

Research published in Pharmaceutical Biology assessed the antimicrobial activity of derivatives of this compound against various bacterial strains. The findings demonstrated that certain modifications enhanced its efficacy against resistant strains of bacteria, highlighting its potential in antibiotic development .

Case Study 3: Material Applications

A recent investigation into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices improved thermal stability and mechanical properties. This study suggests avenues for developing advanced materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Table 1: Position 3 Substituent Effects

Key Findings :

- Cyano-substituted derivatives exhibit higher lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility .

Core Structure Modifications

Table 2: Core Structure Variations

Key Findings :

Example :

- Target Compound: Synthesized by reacting 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene with methyl chloroformate and carbamoylating agents .

- Cyano Analog: Achieved via a Ritter reaction or cyano-group substitution using KCN/CuCN .

Table 3: Comparative Data

Insights :

- The carbamoyl group in the target compound increases hydrogen-bond donor/acceptor count, improving target specificity in receptor binding .

- Higher logP values in analogs correlate with reduced aqueous solubility but better blood-brain barrier penetration .

Biological Activity

Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound notable for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C15H22N2O3S

- Molecular Weight: 310.4118 g/mol

- CAS Number: 6109-83-7

The compound features a benzothiophene core, which is significant in medicinal chemistry due to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

| Staphylococcus aureus | 100 |

These results suggest that methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate exhibits moderate antibacterial activity, particularly against gram-positive bacteria .

Anticancer Activity

The compound has also been studied for its anticancer properties. A structure–activity relationship (SAR) analysis showed promising results in inhibiting cancer cell proliferation.

Case Study: Polo-like Kinase 1 Inhibition

In a recent study, derivatives of this compound were evaluated for their ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division. The most potent derivative exhibited an IC50 value of 4.4 μM against Plk1 PBD (phospho-binding domain), demonstrating significant anticancer potential .

The biological activity of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding: Its structural features allow it to bind effectively to various receptors, altering their activity and leading to therapeutic effects.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development aimed at treating bacterial infections and cancer. Its ability to inhibit key biological pathways makes it valuable in therapeutic research.

Materials Science

Beyond biological applications, the compound's electronic properties may be explored in materials science for developing novel materials with specific functionalities.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiophene core. Key steps include:

- Cyclization : Formation of the tetrahydrobenzothiophene ring under controlled temperature (60–80°C) and acidic/basic conditions to ensure regioselectivity .

- Carbamoylation : Introduction of the carbamoyl group via reaction with isocyanate or carbamoyl chloride, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

- Esterification : Methylation of the carbamate group using methyl halides or dimethyl carbonate in polar aprotic solvents (e.g., DMF) .

Critical parameters include pH control (7–9 for carbamoylation) and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the benzothiophene scaffold, tert-butyl group (δ 1.2–1.4 ppm for H), and carbamate carbonyl (δ 155–160 ppm for C) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 292.396 for [M+H]) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .

Advanced: How can researchers troubleshoot discrepancies in reaction yields during scale-up?

Yield variations often arise from:

- Temperature Gradients : Ensure uniform heating using jacketed reactors or microwave-assisted synthesis for consistent kinetics .

- By-Product Formation : Monitor intermediates via TLC/HPLC and optimize purification (e.g., column chromatography with gradient elution) .

- Catalyst Deactivation : Use fresh catalysts (e.g., Pd/C for hydrogenation) and characterize recovered catalysts via XPS or TEM .

Advanced: What computational strategies predict the compound’s binding interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) by aligning the carbamate group into hydrophobic pockets .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., between carbamoyl NH and catalytic residues) .

- X-Ray Crystallography : Resolve binding modes at ≤2.0 Å resolution using SHELX programs for refinement .

Advanced: How is hydrogen bonding analyzed in its crystal structure, and what insights does this provide?

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O) using Etter’s notation (e.g., for dimeric motifs) to identify supramolecular packing patterns .

- Crystallographic Software : SHELXL refines H-bond geometries (distance: 2.8–3.2 Å; angle: 150–180°) and calculates interaction energies (Morse potential) .

- Thermal Ellipsoids : High displacement parameters (U > 0.05 Å) indicate dynamic H-bond networks affecting solubility .

Advanced: What methodologies evaluate the compound’s pharmacological activity and mechanism of action?

- Kinase Inhibition Assays : Use ADP-Glo™ to measure IC values against kinases (e.g., EGFR, VEGFR) at 10 µM–1 nM concentrations .

- Cellular Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) quantify pro-apoptotic effects .

- Metabolic Stability : LC-MS/MS tracks hepatic clearance in microsomal assays (t > 60 min suggests favorable pharmacokinetics) .

Basic: What are the critical physical properties affecting experimental handling?

- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO or ethanol for stock solutions .

- Melting Point : ~180–185°C (determined via DSC) .

- Stability : Degrades under strong acids/bases; store at –20°C in amber vials to prevent photolysis .

Advanced: How are ring puckering and conformational dynamics analyzed in the tetrahydrobenzothiophene core?

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from X-ray data to classify chair, boat, or twist conformations .

- DFT Calculations : Gaussian 09 optimizes ground-state geometries (B3LYP/6-31G* level) and compares with crystallographic data to assess strain energy (<5 kcal/mol preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.